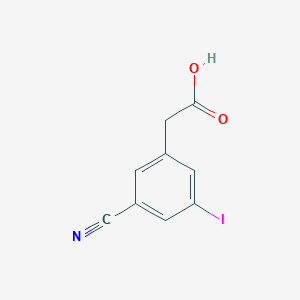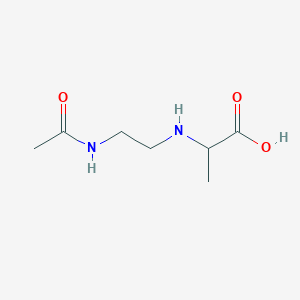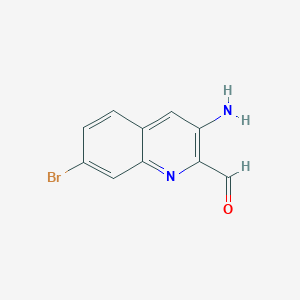
N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzylidene group attached to a methylbenzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: The major product is N-(2-methoxybenzyl)-4-methylbenzenesulfonamide.
Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxybenzylidene)-4-hydroxybenzenesulfonamide
- N-(2-Methoxybenzylidene)-4-nitrobenzenesulfonamide
- N-(2-Methoxybenzylidene)-3,4-methylenedioxybenzenesulfonamide
Uniqueness
N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a methoxy group and a methyl group on the benzene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H15NO3S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(NE)-N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3/b16-11+ |
InChI-Schlüssel |
RGUIVBCTCKGIFN-LFIBNONCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)



![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)

![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)






